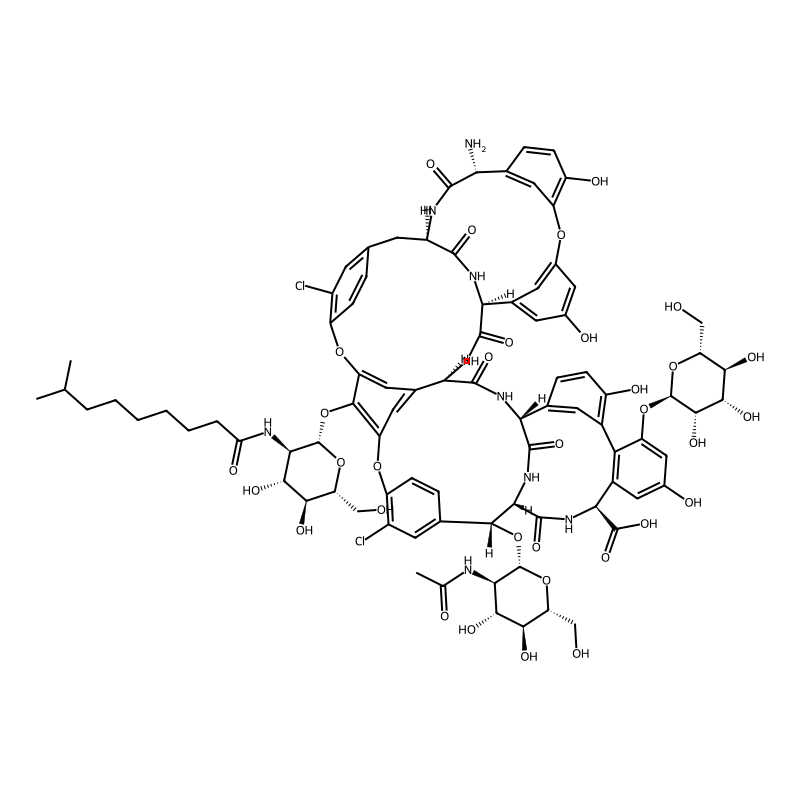Teicoplanin A2-2

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Teicoplanin A2-2 is a derivative of teicoplanin, a glycopeptide antibiotic that is used clinically to treat serious Gram-positive bacterial infections []. While it is not currently used in clinical practice itself, Teicoplanin A2-2 finds applications in several areas of scientific research:
Structural Studies:
Teicoplanin A2-2 has been used to study the structure of teicoplanin by employing a "carrier protein strategy". This method involves attaching the molecule of interest to a carrier protein, which allows for easier crystallization and analysis of the complex using X-ray crystallography []. This research contributes to a deeper understanding of how teicoplanin interacts with its targets and potentially aids in the development of new antibiotics with similar mechanisms.
Investigation of Physical Properties:
Researchers have employed Teicoplanin A2-2 to investigate the hydrodynamic properties of teicoplanin. This research involved techniques like sedimentation velocity and sedimentation equilibrium to analyze how the molecule behaves in solution []. Understanding these properties is crucial for developing efficient methods for delivering teicoplanin and its derivatives in various therapeutic contexts.
Teicoplanin A2-2 is a glycopeptide antibiotic derived from the fermentation of Actinoplanes teichomyceticus. It is part of a complex mixture of six closely related components, primarily represented by Teicoplanin A2, which constitutes about 90% of the active pharmaceutical ingredient. The chemical structure of Teicoplanin A2-2 is characterized by a large, complex molecule with a molecular formula of C₈₈H₉₇Cl₂N₉O₃₃, and an average molecular weight of approximately 1879.67 g/mol. This compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria, by inhibiting the synthesis of bacterial cell walls through interference with peptidoglycan polymerization .
While detailed safety data for Teicoplanin A2-2 is limited, the broader teicoplanin class is generally well-tolerated in humans. However, potential side effects include ototoxicity (ear damage) and nephrotoxicity (kidney damage) [].
Limitations and Future Research
In-depth research on the specific properties and mechanisms of Teicoplanin A2-2 appears to be limited. Further investigations could explore:
- Large-scale purification methods
- Detailed characterization of its physical and chemical properties
- In vivo efficacy studies to assess its therapeutic potential
Teicoplanin A2-2 primarily functions through its interaction with the D-alanyl-D-alanine terminus of peptidoglycan precursors. This interaction prevents the transglycosylation and transpeptidation processes essential for cell wall synthesis in bacteria. The inhibition leads to cell lysis and death, making it effective against various strains of resistant bacteria, including Staphylococcus aureus and Enterococcus faecalis. The compound has been shown to form stable complexes with its target substrates, which can be analyzed using techniques such as X-ray crystallography to understand its binding mechanisms better .
Teicoplanin A2-2 exhibits significant biological activity against a range of Gram-positive bacteria. Its mechanism involves binding to the peptidoglycan layer, effectively disrupting the structural integrity of bacterial cell walls. The compound has been utilized in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The pharmacokinetics reveal a high bioavailability when administered intramuscularly (approximately 90%) and a long half-life ranging from 70 to 100 hours, which supports its use in clinical settings for serious infections .
The synthesis of Teicoplanin A2-2 involves fermentation processes utilizing Actinoplanes teichomyceticus. The production typically includes:
- Fermentation: Culturing the bacteria under controlled conditions to produce the antibiotic.
- Extraction: Isolating Teicoplanin from the fermentation broth using solvent extraction methods.
- Purification: Employing chromatographic techniques to purify Teicoplanin A2-2 from other components and impurities.
Recent studies have focused on optimizing fermentation conditions to enhance yield and purity while minimizing by-products .
Teicoplanin A2-2 is primarily used in clinical settings for treating severe bacterial infections, particularly those caused by Gram-positive organisms resistant to other antibiotics. Its applications include:
- Treatment of skin and soft tissue infections.
- Management of endocarditis.
- Prophylactic use in surgeries at risk for infection by resistant organisms.
Additionally, it has been explored for potential use in combination therapies to enhance efficacy against multi-drug resistant pathogens .
Studies have demonstrated that Teicoplanin A2-2 interacts specifically with various bacterial cell wall components, particularly through its binding to the D-alanyl-D-alanine motif. This specificity is crucial for its antibacterial action. Research involving X-ray crystallography has provided insights into how Teicoplanin A2-2 binds to peptide substrates, revealing structural details that inform on its mechanism of action . Furthermore, interaction studies have highlighted its low toxicity profile compared to other antibiotics, making it a preferred choice in certain clinical scenarios .
Teicoplanin A2-2 shares structural and functional similarities with other glycopeptide antibiotics. Notable compounds include:
- Vancomycin: Another glycopeptide antibiotic that also inhibits cell wall synthesis but has different binding affinities and resistance profiles.
- Dalbavancin: A newer glycopeptide with a longer half-life and similar mechanism but improved pharmacokinetics.
- Oritavancin: Combines glycopeptide and lipoglycopeptide properties, offering broad-spectrum activity against resistant strains.
Comparison TableCompound Mechanism Spectrum of Activity Half-Life Unique Features Teicoplanin A2-2 Inhibits cell wall synthesis Primarily Gram-positive 70-100 hours Effective against resistant bacteria Vancomycin Inhibits cell wall synthesis Broad Gram-positive 6 hours First-line treatment for MRSA Dalbavancin Inhibits cell wall synthesis Broad Gram-positive 346 hours Long half-life, single-dose efficacy Oritavancin Inhibits cell wall synthesis Broad spectrum 10 hours Combines properties of glycopeptides
| Compound | Mechanism | Spectrum of Activity | Half-Life | Unique Features |
|---|---|---|---|---|
| Teicoplanin A2-2 | Inhibits cell wall synthesis | Primarily Gram-positive | 70-100 hours | Effective against resistant bacteria |
| Vancomycin | Inhibits cell wall synthesis | Broad Gram-positive | 6 hours | First-line treatment for MRSA |
| Dalbavancin | Inhibits cell wall synthesis | Broad Gram-positive | 346 hours | Long half-life, single-dose efficacy |
| Oritavancin | Inhibits cell wall synthesis | Broad spectrum | 10 hours | Combines properties of glycopeptides |
Teicoplanin A2-2's unique structural features contribute to its specific binding properties and effectiveness against certain resistant strains, distinguishing it from these other compounds .








